Cas no 363590-38-9 (2-oxopiperidine-3-carboxamide)
2-oxopiperidine-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 3-Piperidinecarboxamide,2-oxo-(9CI)
- 2-oxopiperidine-3-carboxamide
- 3-Piperidinecarboxamide, 2-oxo-
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- Inchi: 1S/C6H10N2O2/c7-5(9)4-2-1-3-8-6(4)10/h4H,1-3H2,(H2,7,9)(H,8,10)
- InChI Key: INRMRRAPWZVXTQ-UHFFFAOYSA-N
- SMILES: N1CCCC(C(N)=O)C1=O
Computed Properties
- Exact Mass: 142.074
- Monoisotopic Mass: 142.074
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 167
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
Experimental Properties
- Density: 1.210±0.06 g/cm3(Predicted)
- Melting Point: 168-169 °C
- Boiling Point: 491.7±34.0 °C(Predicted)
- pka: 8.07±0.20(Predicted)
2-oxopiperidine-3-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-112719-0.05g |
2-oxopiperidine-3-carboxamide |
363590-38-9 | 95% | 0.05g |
$924.0 | 2023-10-26 | |
| Enamine | EN300-112719-0.1g |
2-oxopiperidine-3-carboxamide |
363590-38-9 | 95% | 0.1g |
$968.0 | 2023-10-26 | |
| Enamine | EN300-112719-0.25g |
2-oxopiperidine-3-carboxamide |
363590-38-9 | 95% | 0.25g |
$1012.0 | 2023-10-26 | |
| Enamine | EN300-112719-0.5g |
2-oxopiperidine-3-carboxamide |
363590-38-9 | 95% | 0.5g |
$1056.0 | 2023-10-26 | |
| Enamine | EN300-112719-1.0g |
2-oxopiperidine-3-carboxamide |
363590-38-9 | 1g |
$1100.0 | 2023-06-09 | ||
| Enamine | EN300-112719-2.5g |
2-oxopiperidine-3-carboxamide |
363590-38-9 | 95% | 2.5g |
$2155.0 | 2023-10-26 | |
| Enamine | EN300-112719-5.0g |
2-oxopiperidine-3-carboxamide |
363590-38-9 | 5g |
$3189.0 | 2023-06-09 | ||
| Enamine | EN300-112719-10.0g |
2-oxopiperidine-3-carboxamide |
363590-38-9 | 10g |
$4729.0 | 2023-06-09 | ||
| Enamine | EN300-112719-1g |
2-oxopiperidine-3-carboxamide |
363590-38-9 | 95% | 1g |
$1100.0 | 2023-10-26 | |
| Enamine | EN300-112719-5g |
2-oxopiperidine-3-carboxamide |
363590-38-9 | 95% | 5g |
$3189.0 | 2023-10-26 |
2-oxopiperidine-3-carboxamide Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on 2-oxopiperidine-3-carboxamide
Comprehensive Overview of 2-Oxopiperidine-3-carboxamide (CAS No. 363590-38-9)
2-Oxopiperidine-3-carboxamide, with the CAS registry number 363590-38-9, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, also referred to as 2-oxo-3-piperidinecarboxamide, belongs to the class of piperidine derivatives, which are widely studied for their potential applications in drug discovery and medicinal chemistry. The unique structural features of 2-oxopiperidine-3-carboxamide, including its lactam and carboxamide functional groups, make it a valuable intermediate in the synthesis of bioactive molecules.
In recent years, the demand for piperidine-based compounds has surged due to their relevance in treating neurological disorders, metabolic diseases, and inflammatory conditions. Researchers are particularly interested in 2-oxopiperidine-3-carboxamide for its potential role as a pharmacophore in designing novel therapeutics. Its heterocyclic scaffold is often explored in the development of enzyme inhibitors and receptor modulators, aligning with current trends in precision medicine and targeted drug delivery.
The synthesis of 2-oxopiperidine-3-carboxamide typically involves multi-step organic reactions, including cyclization and amidation processes. Advanced techniques such as microwave-assisted synthesis and catalyzed coupling reactions have been employed to improve yield and purity. Analytical methods like HPLC, NMR spectroscopy, and mass spectrometry are critical for characterizing this compound, ensuring its suitability for research and industrial applications.
From an industrial perspective, 2-oxopiperidine-3-carboxamide is often utilized as a building block in the production of active pharmaceutical ingredients (APIs). Its compatibility with green chemistry principles, such as reduced solvent usage and energy-efficient processes, makes it an attractive candidate for sustainable manufacturing. Companies specializing in custom synthesis and contract research frequently list this compound in their portfolios to meet the growing demand from the life sciences sector.
In the context of drug discovery, 2-oxopiperidine-3-carboxamide has been investigated for its potential interactions with biological targets such as G-protein-coupled receptors (GPCRs) and kinases. These studies are part of broader efforts to address unmet medical needs, including neurodegenerative diseases and cancer therapeutics. The compound's bioavailability and metabolic stability are also key areas of research, as they influence its efficacy in preclinical models.
For researchers and procurement specialists, understanding the supply chain and regulatory compliance of 2-oxopiperidine-3-carboxamide is essential. The compound is typically available through chemical suppliers with certifications such as GMP and ISO, ensuring adherence to quality standards. Additionally, safety data sheets (SDS) provide detailed information on handling, storage, and disposal, which is critical for laboratory and industrial settings.
Emerging trends in computational chemistry and AI-driven drug design have further highlighted the importance of 2-oxopiperidine-3-carboxamide. Virtual screening and molecular docking studies leverage its structural properties to predict binding affinities and optimize lead compounds. This aligns with the increasing adoption of digital transformation in the pharmaceutical industry, where high-throughput screening and machine learning accelerate the discovery pipeline.
In summary, 2-oxopiperidine-3-carboxamide (CAS No. 363590-38-9) represents a versatile and promising compound in modern chemistry and drug development. Its applications span from medicinal chemistry to industrial synthesis, driven by ongoing advancements in biotechnology and material science. As research continues to uncover its potential, this compound is poised to play a pivotal role in addressing global health challenges and fostering innovation in the pharmaceutical sector.
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